molecular formula C17H26N2O3 B2764785 N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide CAS No. 1421469-58-0

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide

Cat. No. B2764785
CAS RN: 1421469-58-0
M. Wt: 306.406
InChI Key: RHBMHACDZOWRLP-UHFFFAOYSA-N
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Description

“[1-(2-methoxyethyl)piperidin-4-yl]methanamine” is a compound with the CAS Number: 956722-57-9 . It has a molecular weight of 172.27 . The compound is in liquid form .

Physical and Chemical Properties The compound “[1-(2-methoxyethyl)piperidin-4-yl]methanamine” has a molecular formula of C9H20N2O . Its average mass is 172.268 Da and its monoisotopic mass is 172.157562 Da .

Scientific Research Applications

Analytical Profiling and Biological Matrix Determination

Research has detailed the analytical profiling of psychoactive substances, including compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide. These compounds have been characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A qualitative and quantitative method using high-performance liquid chromatography (HPLC) with ultraviolet detection was developed for determining these substances in biological matrices like blood, urine, and vitreous humor, showcasing their potential use in forensic and clinical toxicology (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Radiosynthesis for Neuroimaging

Another study focused on the radiosynthesis of a compound with high affinity for serotonin-5HT2 receptors, indicating its potential as a tracer for gamma-emission tomography. This highlights the use of structurally similar compounds in developing radiolabeled ligands for neuroimaging, particularly in studying receptor distribution and functioning in the brain (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Drug Discovery and Pharmacological Applications

The synthesis and evaluation of compounds as antagonists of muscarinic (M3) receptors for potential therapeutic applications have been explored. This underscores the significance of these compounds in medicinal chemistry, particularly in the development of drugs targeting specific receptor pathways (Broadley, Davies, Escargueil, Lee, Penson, & Thomas, 2011).

Antimicrobial and Antitumor Activity

Compounds derived from or related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxypropanamide have been evaluated for their antimicrobial and antitumor activities. For instance, phenylpropanoids from Piper sarmentosum showed antimicrobial activity against Escherichia coli and Bacillus subtilis, illustrating the potential of these compounds in developing new antimicrobial agents (Masuda, Inazumi, Yamada, Padolina, Kikuzaki, & Nakatani, 1991).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-14(22-16-6-4-3-5-7-16)17(20)18-15-8-10-19(11-9-15)12-13-21-2/h3-7,14-15H,8-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBMHACDZOWRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CCOC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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